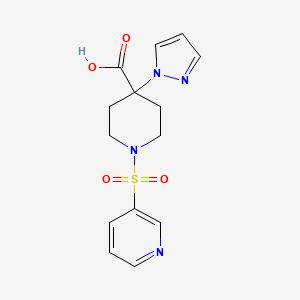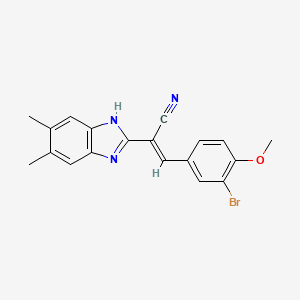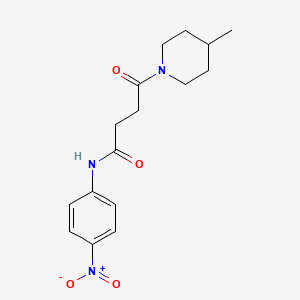
4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid, also known as PPS, is a chemical compound that has been studied for its potential applications in scientific research. PPS has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in multiple studies. In
作用机制
The mechanism of action of 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activation of the transcription factor NF-κB, which plays a role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, this compound has been shown to have antioxidant properties and may help to protect against oxidative stress. This compound has also been found to have analgesic effects and may help to relieve pain.
实验室实验的优点和局限性
One advantage of using 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid in lab experiments is its versatility. This compound has been shown to have potential applications in a variety of research areas, making it a useful tool for scientists in multiple fields. However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound may have off-target effects, which can complicate data interpretation.
未来方向
There are many future directions for research on 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is the development of this compound derivatives with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research areas.
In conclusion, this compound is a chemical compound with potential applications in a variety of scientific research areas. Its synthesis method has been studied and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored. Further research is needed to fully understand the potential of this compound in scientific research.
合成方法
The synthesis of 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid involves several steps, including the reaction of pyridine-3-sulfonyl chloride with piperidine-4-carboxylic acid, followed by the reaction of the resulting compound with 1H-pyrazole-1-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学研究应用
4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid has been found to have potential applications in a variety of scientific research areas, including neuroscience, cancer research, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of certain types of cancer cells and may have potential applications in cancer treatment. In immunology, this compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases.
属性
IUPAC Name |
4-pyrazol-1-yl-1-pyridin-3-ylsulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c19-13(20)14(18-8-2-7-16-18)4-9-17(10-5-14)23(21,22)12-3-1-6-15-11-12/h1-3,6-8,11H,4-5,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXIJZIJCFSVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CC=N2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-N-[(4-phenoxyphenyl)sulfonyl]glycine](/img/structure/B5487230.png)
![{[5-(2-chlorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5487236.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5487245.png)
![7-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}carbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5487261.png)
![1-[2-(4-isopropoxy-3-methylphenyl)ethyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5487265.png)
![9-[(4-isopropyl-1,3-thiazol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5487273.png)
![3-fluoro-N-[1-(1-D-valyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride](/img/structure/B5487274.png)


![N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5487324.png)
![2-propyl-4-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5487329.png)
![2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5487335.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-ethyl-N,2-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5487344.png)
